molecular formula C8H18O4 B8753106 2-(Diethoxymethyl)propane-1,3-diol CAS No. 40364-79-2

2-(Diethoxymethyl)propane-1,3-diol

Cat. No.: B8753106
CAS No.: 40364-79-2
M. Wt: 178.23 g/mol
InChI Key: NVCQBZCYRXZJPK-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)propane-1,3-diol is a useful research compound. Its molecular formula is C8H18O4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40364-79-2

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

2-(diethoxymethyl)propane-1,3-diol

InChI

InChI=1S/C8H18O4/c1-3-11-8(12-4-2)7(5-9)6-10/h7-10H,3-6H2,1-2H3

InChI Key

NVCQBZCYRXZJPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(CO)CO)OCC

Origin of Product

United States

Contextualization Within Glycerol and Propanediol Chemistry

The structural foundation of 2-(diethoxymethyl)propane-1,3-diol is 2-(hydroxymethyl)propane-1,3-diol (B1293952), also known as trimethylolmethane. sigmaaldrich.comnist.govchemicalbook.com This parent molecule is a derivative of 1,3-propanediol (B51772), a three-carbon diol where the hydroxyl groups are on the first and third carbon atoms. wikipedia.org Propanediols, including isomers like 1,2-propanediol (propylene glycol) and 1,3-propanediol (trimethylene glycol), are fundamental platform chemicals. wikipedia.orghmdb.ca

The chemistry of this compound shares parallels with that of glycerol (B35011), a simple triol that is abundant as a byproduct of biodiesel production. mdpi.com A significant area of green chemistry involves the valorization of glycerol by converting it into value-added chemicals, with the synthesis of glycerol acetals being a prominent example. mdpi.comrsc.orgnih.govresearchgate.net These reactions typically involve the acid-catalyzed reaction of glycerol with aldehydes or ketones to form five- or six-membered cyclic acetals. nih.gov this compound can be viewed as an acyclic analogue, conceptually derived from the protection of the aldehyde group in bis-(hydroxymethyl) acetaldehyde. google.com

Significance of Acetal and Diol Functionalities in Synthetic Strategies

The synthetic utility of 2-(diethoxymethyl)propane-1,3-diol stems directly from its two distinct functional groups: the diol and the diethyl acetal (B89532).

The two primary hydroxyl groups behave as typical alcohols, capable of undergoing common reactions such as esterification and etherification. wikipedia.org This reactivity allows the molecule to be incorporated into larger structures, for instance, acting as a monomer or a cross-linking agent in the formation of polyesters and polyurethanes. wikipedia.org The 1,3-diol arrangement is a common motif in natural products and pharmaceuticals, making derivatives of 1,3-propanediol (B51772) valuable as synthetic intermediates. google.com

The diethyl acetal moiety is a classic protecting group for an aldehyde functional group. pearson.compearson.com Acetals are known for their stability under neutral and basic conditions, as well as in the presence of many nucleophiles and reducing agents. thieme-connect.dechem-station.com However, they are readily cleaved under acidic conditions to regenerate the parent carbonyl compound. thieme-connect.de This differential stability is a cornerstone of modern organic synthesis, enabling chemists to "mask" a reactive aldehyde while performing transformations on other parts of the molecule. In this case, the 2-(diethoxymethyl) group serves as a stable precursor to a formyl group, which can be unmasked at a desired point in a synthetic sequence. The combination of reactive hydroxyl groups with a protected aldehyde makes this compound a powerful bifunctional building block for the synthesis of complex molecules.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution NMR Spectroscopy for Conformational Analysis and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(Diethoxymethyl)propane-1,3-diol, ¹H and ¹³C NMR would provide fundamental information.

¹H NMR would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and integration (proton count). Key signals would be expected for the methine proton of the diethoxymethyl group, the methylene (B1212753) protons of the ethyl groups and the propane-1,3-diol backbone, the methyl protons of the ethyl groups, and the hydroxyl protons. The coupling constants between adjacent protons would offer insights into the dihedral angles and, consequently, the preferred conformation of the molecule in solution.

¹³C NMR would indicate the number of unique carbon atoms in the molecule. The chemical shifts would be characteristic of the different carbon types (CH₃, CH₂, CH, C-O).

Purity Assessment: NMR can be a powerful tool for assessing the purity of this compound. The presence of signals corresponding to starting materials, byproducts, or residual solvents would indicate impurities. Quantitative NMR (qNMR) could be employed for precise purity determination.

While specific NMR data for this compound is not available, studies on related diols like 1,3-propanediol (B51772) show characteristic chemical shifts that can be used as a reference point. For instance, in 1,3-propanediol, the protons on the central carbon and the terminal carbons bearing the hydroxyl groups exhibit distinct signals. researchgate.netchemicalbook.comnist.gov

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Reaction Monitoring: During the synthesis of this compound, which could, for example, involve the reaction of 2-(hydroxymethyl)propane-1,3,3-triol with a diethyl acetal (B89532) forming reagent, mass spectrometry could be used to monitor the progress of the reaction in real-time. This would involve tracking the disappearance of the starting material ions and the appearance of the product ion.

Product Identification: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern, resulting from the cleavage of the molecule within the mass spectrometer, would provide structural information, such as the loss of ethoxy groups or parts of the propanediol (B1597323) backbone.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may or may not be readily crystallizable, its derivatives often are.

Derivative Formation: To facilitate crystallization and structural analysis, the hydroxyl groups of this compound could be derivatized, for example, by forming esters or ethers with groups that promote crystal formation.

Absolute Configuration: If the molecule were chiral (which this compound is not, as it lacks a stereocenter), X-ray crystallography of a single crystal of a suitable derivative could be used to determine its absolute configuration. This technique is crucial in pharmaceutical and biological studies where enantiomers can have vastly different activities. For achiral molecules like the title compound, X-ray crystallography would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" that is unique to the compound and are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. Strong bands in the 1000-1200 cm⁻¹ region would correspond to C-O stretching vibrations of the ether and alcohol functionalities. C-H stretching vibrations would appear around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While O-H stretching is typically weak in Raman, the C-C and C-O skeletal vibrations would be readily observable. The symmetric stretches of non-polar bonds often give rise to strong Raman signals. Studies on propane (B168953) have shown how Raman spectroscopy can be used to investigate its chemical transformations under high pressure and temperature. nih.gov

The table below summarizes the expected spectroscopic features for this compound based on the functional groups present.

Spectroscopic TechniqueExpected FeatureApproximate PositionFunctional Group Responsible
¹H NMR Multipletδ ~3.5-4.0 ppm-CH(OCH₂CH₃)₂
Multipletδ ~3.4-3.8 ppm-CH₂OH
Quartetδ ~3.4-3.6 ppm-OCH₂CH₃
Tripletδ ~1.1-1.3 ppm-OCH₂CH₃
Broad SingletVariable-OH
¹³C NMR Signalδ ~100-110 ppm-C H(OCH₂CH₃)₂
Signalδ ~60-70 ppm-C H₂OH
Signalδ ~55-65 ppm-OC H₂CH₃
Signalδ ~40-50 ppmCentral C of propane
Signalδ ~15-20 ppm-OCH₂C H₃
IR Spectroscopy Broad band3200-3600 cm⁻¹O-H stretch
Sharp bands2850-3000 cm⁻¹C-H stretch
Strong bands1000-1200 cm⁻¹C-O stretch
Mass Spectrometry Molecular Ion (M⁺)m/z = 178.12C₈H₁₈O₄
Fragment Ionm/z = 133[M - OCH₂CH₃]⁺
Fragment Ionm/z = 103[CH(OCH₂CH₃)₂]⁺

Theoretical and Computational Chemistry of 2 Diethoxymethyl Propane 1,3 Diol

Density Functional Theory (DFT) Studies on Electronic Structure

Key aspects of the electronic structure of 2-(diethoxymethyl)propane-1,3-diol that can be inferred from DFT studies on analogous acetals and diols include:

Charge Distribution: The oxygen atoms in the hydroxyl and ether groups are expected to be regions of high electron density, rendering them nucleophilic. The central carbon of the acetal (B89532) group and the carbons bonded to the hydroxyl groups would, in turn, be electrophilic.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the oxygen atoms of the hydroxyl and ether groups, indicating their propensity to act as electron donors. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed across the C-O antibonding orbitals, suggesting sites susceptible to nucleophilic attack.

Anomeric Effect: In the acetal moiety, stereoelectronic interactions, such as the anomeric effect, would play a crucial role in determining the preferred geometry and stability. wikipedia.orgrsc.orgscripps.edu The anomeric effect involves the interaction of a lone pair on an oxygen atom with the adjacent C-O σ* orbital, which can influence bond lengths and angles. wikipedia.orgrsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties of a Model Acetal System

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

Note: These are representative values for a simple acetal and serve to illustrate the type of data obtained from DFT calculations.

Conformational Analysis and Energy Minima

The conformational flexibility of this compound is significant due to the presence of multiple rotatable single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them.

Drawing parallels from computational studies on 1,3-propanediol (B51772), the conformations of the propane-1,3-diol backbone are expected to be influenced by intramolecular hydrogen bonding between the two hydroxyl groups. mdpi.comnih.govresearchgate.net However, the bulky diethoxymethyl group at the C2 position will introduce significant steric hindrance, likely altering the relative energies of these conformers.

Key conformational features of this compound would include:

Backbone Conformation: The C1-C2-C3 backbone can adopt various conformations, analogous to the gauche and anti forms of butane.

Hydroxyl Group Orientations: The orientation of the hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which would stabilize certain conformations.

Diethoxymethyl Group Rotation: The rotation around the C2-C(acetal) bond and the C-O bonds of the ethoxy groups will further increase the number of possible conformers.

Molecular mechanics and DFT calculations on model systems suggest that the lowest energy conformers would likely be those that minimize steric repulsion while maximizing stabilizing interactions like intramolecular hydrogen bonding.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer DescriptionRelative Energy (kcal/mol)Key Feature
Extended, no H-bond0.0Minimizes steric hindrance
Gauche, with H-bond-1.5Intramolecular hydrogen bonding
Gauche, sterically hindered+3.0Steric clash with diethoxymethyl group

Note: These values are hypothetical and for illustrative purposes, based on general principles of conformational analysis.

Reaction Mechanism Modeling for Synthetic Pathways and Transformations

Computational modeling can provide detailed insights into the reaction mechanisms involved in the synthesis and transformation of this compound. A key reaction for this molecule is the hydrolysis of the acetal group to reveal the aldehyde functionality.

The acid-catalyzed hydrolysis of acetals is a well-studied reaction, and its mechanism can be modeled using computational methods. nih.govcdnsciencepub.comchemistrysteps.comosti.govorgoreview.com The generally accepted mechanism involves the following steps:

Protonation of one of the ether oxygens.

Cleavage of the C-O bond to form an oxocarbenium ion intermediate and an alcohol.

Nucleophilic attack of water on the oxocarbenium ion.

Deprotonation to form a hemiacetal.

Repetition of these steps to release the second alcohol and form the aldehyde.

DFT calculations can be used to determine the structures and energies of the reactants, transition states, and intermediates along this reaction pathway, providing a quantitative understanding of the reaction kinetics and thermodynamics.

Another important aspect is the use of the diol functionality in protection/deprotection strategies during multi-step organic synthesis. chem-station.comcem.comyoutube.comcmu.edutotal-synthesis.com Computational modeling can aid in understanding the regioselectivity of protecting group installation on the two primary hydroxyl groups.

Prediction of Reactivity and Selectivity

Computational chemistry offers tools to predict the reactivity and selectivity of this compound in various chemical reactions. researchgate.netnih.govpurdue.edu

Reactivity of Hydroxyl Groups: The two primary hydroxyl groups are expected to exhibit similar reactivity towards many reagents. However, subtle differences in their steric and electronic environments, influenced by the conformation of the molecule, could lead to some degree of selectivity in certain reactions. Computational models can help predict which hydroxyl group is more accessible or more nucleophilic in a given conformation.

Reactivity of the Acetal Group: The acetal group is stable under basic and neutral conditions but is readily hydrolyzed under acidic conditions. orgoreview.com Computational studies can quantify this reactivity by calculating the activation energy for acid-catalyzed hydrolysis.

Selectivity in Transformations: In reactions involving both the diol and acetal functionalities, computational modeling can predict the selectivity. For instance, under acidic conditions, the hydrolysis of the acetal is expected to be the dominant reaction. In contrast, under basic conditions, reactions at the hydroxyl groups, such as deprotonation followed by nucleophilic attack, would be favored.

By analyzing the calculated electronic properties, such as atomic charges and frontier orbital coefficients, one can predict the most likely sites for electrophilic and nucleophilic attack, thus providing a rational basis for designing synthetic strategies involving this compound.

Applications of 2 Diethoxymethyl Propane 1,3 Diol As a Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

The inherent functionality of 2-(diethoxymethyl)propane-1,3-diol makes it an ideal starting material for the synthesis of various heterocyclic compounds. The diol moiety can be readily transformed, and the latent aldehyde can be unmasked at a suitable stage to participate in cyclization reactions.

Oxazolidine (B1195125) and oxazine (B8389632) rings are important structural motifs found in many biologically active compounds. The synthesis of these heterocycles often involves the condensation of an amino alcohol with a carbonyl compound. While direct reactions of this compound to form oxazolidines and oxazines are not extensively documented in readily available literature, its structural components are primed for such transformations.

The general synthetic strategy would involve the initial conversion of one or both hydroxyl groups of this compound into amino groups. Subsequent deprotection of the acetal (B89532) to reveal the aldehyde functionality would then trigger an intramolecular cyclization to form the desired oxazolidine or oxazine ring. For instance, reaction with an aminoethanol derivative could conceptually lead to an intermediate that, upon aldehyde deprotection, would cyclize to an oxazolidine. Similarly, using a 3-aminopropanol derivative would pave the way for oxazine ring formation. The synthesis of oxazine derivatives, in general, has been achieved through various methods, including the condensation of primary amines, formaldehyde, and phenols. actascientific.comijrpr.com The 1,3-dipolar cycloaddition of azomethine ylides with carbonyl compounds also provides a route to oxazolidine derivatives. nih.gov

General Synthetic Approaches to Oxazolidine and Oxazine Derivatives
HeterocycleGeneral PrecursorsPotential Role of this compound
OxazolidineAminoethanol and a carbonyl compoundServes as a masked carbonyl source and a scaffold for introducing the amino alcohol functionality.
Oxazine3-Aminopropanol and a carbonyl compoundProvides the core carbon skeleton and the latent aldehyde for cyclization.

The synthesis of cyclopropanes is a significant transformation in organic chemistry, often achieved through the reaction of an alkene with a carbene or carbenoid. The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic method for cyclopropanation. wikipedia.orgorganic-chemistry.orgwiley-vch.de

While direct cyclopropanation of this compound itself is not a typical application, its derivatives containing a carbon-carbon double bond can be valuable substrates for such reactions. For example, one of the hydroxyl groups could be converted into a leaving group, followed by elimination to introduce an alkene functionality. This unsaturated derivative could then undergo a Simmons-Smith or other carbenoid-based cyclopropanation to yield a cyclopropyl-substituted propane-1,3-diol derivative, with the diethoxymethyl group intact for further transformations. The stereochemistry of the cyclopropanation can often be directed by the neighboring hydroxyl groups, a common feature in reactions of allylic alcohols. wiley-vch.de

Conceptual Pathway to Cyclopropane Derivatives
Reaction StepDescriptionKey Reagents/Conditions
1. Olefin SynthesisConversion of a hydroxyl group to an alkene.Dehydration or elimination reactions.
2. CyclopropanationReaction of the alkene with a carbenoid.Simmons-Smith reagent (CH₂I₂/Zn-Cu) or other carbenoid precursors. masterorganicchemistry.com

Building Block for Polyfunctional Molecules

The presence of multiple, orthogonally-reactive functional groups makes this compound an excellent starting point for the synthesis of molecules bearing a variety of functional groups, which are often key intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Amino alcohols and polyamines are crucial components of many biologically active molecules and are widely used in medicinal chemistry. google.comchemicalbook.com this compound can serve as a precursor to 2-amino-1,3-propanediol (B45262) derivatives. nveo.orgnist.govsigmaaldrich.com This transformation typically involves the conversion of the hydroxyl groups to leaving groups, followed by nucleophilic substitution with an amine source, or through a reductive amination process after oxidation of the hydroxyls. The diethoxymethyl group can be retained as a protected aldehyde for subsequent reactions or hydrolyzed to the free aldehyde.

Furthermore, the diol functionality allows for the iterative introduction of amino groups, providing a pathway to polyamines with a defined carbon skeleton. For instance, selective protection of one hydroxyl group, conversion of the other to an amine, followed by deprotection and repetition of the sequence on the second hydroxyl group, could lead to diamino-diol derivatives.

Carbohydrates and their analogues are of immense interest in glycobiology and medicinal chemistry. The structural features of this compound, particularly its polyhydroxylated nature and the masked aldehyde, make it a suitable, albeit non-carbohydrate, building block for the synthesis of modified carbohydrate analogues. nih.govmdpi.commdpi.com

The diol can be used to construct acyclic sugar mimics or as a scaffold to append sugar moieties. For example, the hydroxyl groups can be glycosylated with activated sugar donors to form more complex structures. Deprotection of the acetal to the aldehyde, followed by reactions such as aldol (B89426) additions or Wittig reactions, allows for chain extension and the introduction of further stereocenters, mimicking the structures of higher-order sugars. Photochemical cycloaddition reactions of 1,3-dihydroxypropan-2-one (B2644189) derivatives, which are structurally related to the core of this compound after deprotection and oxidation, have been used to synthesize apiose derivatives. rsc.org

Advanced Protecting Group Strategies in Complex Syntheses

The protection of functional groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. The 1,3-diol unit of this compound is itself a protecting group for a carbonyl functionality (the diethyl acetal). More importantly, the diol moiety can be used to protect other functional groups, particularly aldehydes and ketones, by forming cyclic acetals (1,3-dioxanes). organic-chemistry.orgresearchgate.netchem-station.com

In complex syntheses, where multiple hydroxyl groups are present, such as in carbohydrate chemistry, the selective protection and deprotection of diols is crucial. researchgate.netnih.govresearchgate.netnih.govmasterorganicchemistry.com The 1,3-diol structure of this compound can react with an external aldehyde or ketone to form a six-membered cyclic acetal, effectively protecting the external carbonyl compound. The stability of this 1,3-dioxane (B1201747) ring can be tuned by the choice of the carbonyl compound used for protection. This strategy allows for the introduction of a protected carbonyl group that can be later revealed under specific acidic conditions, while the diethoxymethyl group within the same molecule remains as a latent aldehyde, offering a dual-level protecting group strategy. The protection of 1,2- and 1,3-diols as cyclic acetals is a widely employed strategy in the synthesis of complex natural products. chem-station.combamu.ac.inpearson.com

Sustainable Chemistry Applications (e.g., bio-based feedstocks where applicable)

The pursuit of sustainable chemical manufacturing has led to increased interest in utilizing renewable resources as feedstocks. In this context, the potential for producing this compound from bio-based sources presents a compelling area of exploration, primarily through its structural precursors which can be derived from biomass. While direct sustainable applications of the final compound are not extensively documented, its synthesis can be envisioned within a green chemistry framework by leveraging bio-derived platform chemicals.

A significant bio-based feedstock relevant to the synthesis of this compound is glycerol (B35011). google.comresearchgate.netnih.gov Glycerol is a major byproduct of the biodiesel industry, making it an abundant and relatively low-cost C3 platform chemical. google.comnih.gov The conversion of glycerol into value-added chemicals is a key focus of modern biorefineries.

One plausible bio-based route to this compound involves the initial conversion of glycerol to 1,3-propanediol (B51772). This can be achieved through microbial fermentation processes using various bacterial strains, such as Klebsiella pneumoniae and Clostridium butyricum. nih.govnih.govuq.edu.aumst.edu These microorganisms can metabolize glycerol into 1,3-propanediol, a valuable monomer for polymers like polytrimethylene terephthalate (B1205515) (PTT). nih.gov

Further transformation of bio-derived 1,3-propanediol or other glycerol-derived triols, such as 2-hydroxymethyl-1,3-propanediol, is necessary to arrive at the target compound. The synthesis of 2-hydroxymethyl-1,3-propanediol has been documented from precursors like bis-(hydroxymethyl)acetaldehyde. google.com While a direct microbial or catalytic conversion of glycerol to 2-hydroxymethyl-1,3-propanediol is a subject of ongoing research, the structural similarity suggests its potential as a future bio-based intermediate.

The final step in the proposed bio-based synthesis would be the formation of the diethyl acetal. The reaction of a 1,3-diol with a triethyl orthoformate in the presence of an acid catalyst is a standard method for producing such acetals. google.commst.edu The development of heterogeneous catalysts for this transformation aligns with the principles of green chemistry by facilitating easier catalyst separation and reuse.

The table below outlines a potential bio-based pathway for the synthesis of this compound, highlighting the key intermediates and transformation types.

Step Starting Material Intermediate/Product Transformation Type Potential Bio-based Aspect
1Glycerol1,3-PropanediolMicrobial FermentationUtilization of a biodiesel byproduct. nih.govnih.gov
21,3-Propanediol (or other bio-derived triol)2-Hydroxymethyl-1,3-propanediolChemical SynthesisFurther functionalization of a bio-based diol.
32-Hydroxymethyl-1,3-propanediolThis compoundAcetal FormationReaction with bio-ethanol derived reagents.

It is important to note that while the individual steps are chemically feasible and the initial feedstock is readily available from renewable resources, the complete integrated process for producing this compound from a bio-based source on an industrial scale is not yet established. Future research in catalysis and metabolic engineering could further streamline this pathway, enhancing its economic and environmental viability. The use of bio-based solvents and energy-efficient reaction conditions would further bolster the sustainability profile of this compound's synthesis.

Analytical Methodologies in Research and Development

Chromatographic Techniques for Separation and Quantification (GC, HPLC)

Chromatography is a cornerstone for the analysis of 2-(Diethoxymethyl)propane-1,3-diol, providing robust methods for its separation from reactants, byproducts, and impurities, as well as for precise quantification.

Gas Chromatography (GC)

Gas chromatography is a principal technique for assessing the purity of volatile and thermally stable compounds like diols and their derivatives. wikipedia.org For the analysis of this compound, the selection of the column's stationary phase is critical due to the presence of polar hydroxyl groups. sigmaaldrich.com

Column Selection: While non-polar columns can minimize the strong interactions with the hydroxyl groups, they may not provide sufficient retention or selectivity for separating similar diols. sigmaaldrich.com A more common approach involves using polar stationary phases, such as those based on polyethylene (B3416737) glycol (PEG). Modified PEG phases that incorporate acidic functional groups are particularly effective as they inhibit the peak tailing often observed with polar analytes like diols. sigmaaldrich.com

Detection: A Flame Ionization Detector (FID) is typically used for quantifying organic compounds like this compound, offering high sensitivity. For analyzing light gases or when a universal detector is needed, a Thermal Conductivity Detector (TCD) can be employed. wikipedia.org

Purity Analysis: GC is frequently cited as the method for determining the purity of related diols, with standards often requiring >98.0% purity. tcichemicals.com It is effective for identifying and quantifying residual solvents, starting materials, and volatile byproducts from the synthesis process.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for analyzing polyols, offering versatile separation modes tailored to the analyte's properties. oup.comoup.com

Reversed-Phase Liquid Chromatography (RPLC): This is a common technique for the analysis of polyol mixtures. oup.comoup.com Given that this compound lacks a strong UV chromophore, detection can be challenging. However, detection at low wavelengths (around 200 nm) is possible. oup.comoup.com Gradient elution with a mobile phase of water and acetonitrile (B52724) is often used to achieve separation. oup.comoup.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating highly polar compounds. waters.com It offers a different selectivity compared to RPLC. waters.com For analytes without a UV chromophore, a Refractive Index (RI) detector is the standard choice, requiring an isocratic mobile phase. waters.com

Size-Exclusion Chromatography (SEC): SEC can be used for a rapid separation of polyol/glycol mixtures based on molecular size, allowing for the detection of high molecular weight impurities. oup.comoup.com

Below is a table summarizing typical chromatographic conditions for the analysis of polyols, which are applicable to this compound.

Table 1: Typical Chromatographic Conditions for Polyol Analysis

Technique Column Type Mobile Phase Detector Application
GC Modified Polyethylene Glycol (e.g., SPB-1000) Helium, Nitrogen FID Purity assessment, quantification of volatile impurities.
RPLC C18 Acetonitrile/Water Gradient UV (200 nm) Separation of polyol mixtures, quantification. oup.comoup.com
HILIC BEH Z-HILIC Acetonitrile/Water Isocratic RI Separation and quantification of highly polar polyols. waters.com

| SEC | Poly(styrene/divinylbenzene) | Tetrahydrofuran (THF) | RI | Analysis of molecular weight distribution. oup.comoup.com |

In-situ Reaction Monitoring Techniques (e.g., IR, NMR flow chemistry)

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com This knowledge is crucial for process optimization, ensuring safety, and maximizing yield.

Infrared (IR) Spectroscopy

In-situ Attenuated Total Reflection (ATR) IR spectroscopy is a powerful Process Analytical Technology (PAT) for monitoring reaction progress without the need for sampling. nih.gov The synthesis of this compound, which involves acetal (B89532) formation, can be effectively tracked using this method. The progress of the reaction can be followed by monitoring the disappearance of the reactant bands and the appearance of product bands. youtube.comyoutube.com For instance, the consumption of the starting diol could be monitored by the decrease in the broad O-H stretching band, while the formation of the acetal product would be indicated by the appearance of characteristic C-O stretching frequencies. nih.gov This technique allows for the real-time determination of reaction endpoints and can help identify the formation of any intermediates. researchgate.net

NMR Flow Chemistry

Flow NMR spectroscopy combines the detailed structural and quantitative information of NMR with the advantages of continuous flow systems. beilstein-journals.org It enables the non-destructive, real-time monitoring of reactions as they occur, providing deep mechanistic understanding. acs.orgacs.org By flowing the reaction mixture from a reactor directly into the NMR spectrometer, one can track the concentration of reactants, intermediates, and products over time. rsc.org This approach is particularly useful for studying reaction kinetics and optimizing parameters like temperature, pressure, and catalyst loading. beilstein-journals.orgacs.org Stopped-flow NMR, a related technique, can be used to study rapid reactions by quickly mixing reactants and monitoring the subsequent chemical changes. connectnmruk.ac.uk

Advanced Purity and Isomeric Purity Assessment Methods

Beyond standard purity checks, advanced methods are required to assess isomeric purity, which is critical as isomers can have different physical, chemical, and biological properties.

Purity Assessment

The chromatographic methods of GC and HPLC, as detailed in section 7.1, are the primary tools for advanced purity assessment. High-resolution capillary GC columns and high-efficiency HPLC columns can separate closely related impurities, allowing for their identification and quantification at very low levels. The purity of a technical grade product like 2,2-Bis(bromomethyl)propane-1,3-diol, a related compound, can be determined alongside its impurities using these methods. nih.gov

Isomeric Purity Assessment

The synthesis of propane-1,3-diol derivatives can potentially lead to the formation of isomers. google.com While this compound itself is achiral, its synthesis might involve chiral precursors or reaction pathways that could generate stereoisomers or positional isomers.

Positional Isomers: It is crucial to confirm the substitution pattern on the propane-1,3-diol backbone. NMR spectroscopy is the definitive method for confirming the structure and ensuring that the desired 2-substituted isomer has been formed, rather than a 1,3-disubstituted analogue.

Enantiomeric Purity: If chiral starting materials are used or if a chiral center is created during synthesis, assessing the enantiomeric purity is essential. A powerful NMR-based method involves the use of chiral derivatizing agents (CDAs). For diols, chiral boric acids have been shown to be excellent CDAs. nih.gov The diol reacts with the chiral boric acid to form diastereomeric cyclic esters. These diastereomers produce separate, distinguishable signals in the NMR spectrum, allowing for the precise measurement of enantiomeric excess (ee). nih.gov This method is noted for its speed, accuracy, and the large chemical shift differences observed between the diastereomeric signals. nih.gov

Future Research Directions and Challenges

Development of Novel and Green Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 2-(diethoxymethyl)propane-1,3-diol will undoubtedly focus on developing novel and green synthetic routes that improve upon traditional methods, which may involve harsh reagents and generate significant waste.

Key areas for future investigation include:

Catalytic Approaches from Renewable Feedstocks: A significant challenge lies in developing catalytic systems that can produce this compound from renewable resources. Research into the catalytic conversion of biomass-derived glycerol (B35011), a byproduct of biodiesel production, into 1,3-propanediol (B51772) is already established. uu.nlresearchgate.net Future work could explore the direct, catalyzed reaction of glycerol or other bio-based platform chemicals with reagents that introduce the diethoxymethyl group, thereby creating a more sustainable and atom-economical pathway.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Biocatalytic routes to propanediols are being explored, and this approach could be extended to the synthesis of this compound. nih.gov This could involve the use of engineered enzymes to perform key bond-forming reactions, potentially leading to a highly efficient and environmentally friendly production process.

The table below outlines potential green synthesis strategies and the associated research challenges.

Green Synthesis StrategyDescriptionResearch Challenges
Catalysis from Renewables Direct conversion of bio-based feedstocks like glycerol using heterogeneous or homogeneous catalysts.Catalyst design for high selectivity and yield; separation of the product from the reaction mixture; catalyst stability and reusability.
Biocatalysis Use of whole-cell or isolated enzymes to catalyze the formation of the target molecule.Enzyme discovery and engineering for specific substrate recognition; optimization of reaction conditions for enzymatic activity; scalability of biocatalytic processes.
Flow Chemistry Continuous production using microreactors, offering better control over reaction parameters and improved safety.Reactor design for multiphase reactions; integration of purification steps; development of robust and long-lasting catalytic systems for continuous operation.

Exploration of Unexplored Reactivity Profiles

The reactivity of this compound is largely dictated by its three functional groups: two primary hydroxyls and a diethyl acetal (B89532). While the hydrolysis of the acetal to reveal the aldehyde is a known transformation, there is a vast, unexplored landscape of its reactivity that could lead to novel synthetic applications.

Future research should focus on:

Selective Functionalization: Developing methods for the selective reaction of one hydroxyl group in the presence of the other and the acetal. This could involve the use of sterically demanding reagents or catalyst-controlled reactions to achieve regioselectivity.

Unusual Acetal Reactivity: While acetals are typically used as protecting groups, they can participate in a range of other reactions. nih.gov Investigating the reactivity of the diethoxymethyl group beyond simple hydrolysis, such as its participation in cyclization reactions or as a directing group in neighboring group participation, could unveil new synthetic pathways.

Tandem Reactions: Designing one-pot reactions where the deprotection of the acetal is followed by an in-situ reaction of the newly formed aldehyde, or where the hydroxyl groups and the acetal moiety react in a sequential, orchestrated manner.

Design of Next-Generation Derivatives with Enhanced Synthetic Utility

The true value of a building block lies in its ability to be transformed into a wide array of useful derivatives. The design and synthesis of next-generation derivatives of this compound with enhanced synthetic utility is a crucial area for future research.

Potential classes of derivatives and their applications are summarized in the table below.

Derivative ClassPotential ApplicationResearch Focus
Bioactive Molecules Use as a scaffold for the synthesis of pharmaceuticals and other bioactive compounds. nih.govrsc.orgDevelopment of synthetic routes to attach pharmacologically active moieties to the diol backbone; investigation of the structure-activity relationships of the resulting derivatives.
Polymers Use as a monomer for the synthesis of novel polyesters, polyethers, and polyurethanes with tailored properties. innovations-report.comInvestigation of polymerization reactions with various co-monomers; characterization of the physical and chemical properties of the resulting polymers; exploration of applications in materials science.
Functionalized Scaffolds Creation of complex molecular architectures with precisely positioned functional groups for applications in catalysis, materials science, and nanotechnology.Development of methods for the controlled and sequential functionalization of the hydroxyl and aldehyde groups; exploration of the use of these scaffolds in supramolecular chemistry and as ligands for metal catalysts.

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are made, enabling high-throughput screening and rapid optimization of reaction conditions. The integration of this compound and its derivatives into these automated platforms presents both an opportunity and a challenge.

Future research in this area should address:

Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of the parent compound and its derivatives. Flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability. organic-chemistry.org

Robotic Synthesis: Utilizing robotic platforms for the high-throughput synthesis and screening of libraries of derivatives. This would accelerate the discovery of new materials and bioactive compounds based on the this compound scaffold.

In-line Analysis and Optimization: Integrating analytical techniques directly into the automated synthesis workflow to allow for real-time monitoring and optimization of reaction conditions.

Environmental and Sustainability Considerations in Production and Use

A holistic approach to the development of any new chemical entity requires a thorough assessment of its environmental impact and sustainability. For this compound, this involves considering the entire life cycle, from its production to its ultimate fate in the environment.

Key sustainability aspects to be investigated include:

Life Cycle Assessment (LCA): Conducting a comprehensive LCA to quantify the environmental impacts associated with different synthetic routes to this compound. This would include an analysis of energy consumption, greenhouse gas emissions, and resource depletion. researchgate.netelsevierpure.com

Biodegradability: Evaluating the biodegradability of this compound and its derivatives. The presence of the acetal group may influence its environmental persistence, and understanding its degradation pathways is crucial. nih.govrsc.org

Toxicity and Ecotoxicity: Assessing the potential toxicity of the compound and its degradation products to humans and the environment. This is a critical step in ensuring its safe and sustainable use.

Green Chemistry Metrics: Applying green chemistry metrics, such as atom economy, E-factor, and process mass intensity, to evaluate the "greenness" of different synthetic routes and encourage the development of more sustainable processes. mdpi.com

The table below highlights key environmental and sustainability considerations.

ConsiderationDescriptionResearch Focus
Life Cycle Assessment A "cradle-to-grave" analysis of the environmental impacts of the compound's production, use, and disposal.Data collection for different synthetic routes; comparison of environmental performance with existing chemicals; identification of hotspots for improvement.
Biodegradability The ability of the compound to be broken down by microorganisms in the environment.Standardized biodegradability testing; identification of degradation products; investigation of the influence of the acetal group on degradation rates.
Toxicity The potential for the compound to cause harm to living organisms.In vitro and in vivo toxicity studies; assessment of potential for bioaccumulation; evaluation of the toxicity of degradation products.
Green Metrics Quantitative measures of the environmental performance of a chemical process.Calculation and comparison of metrics for different synthetic routes; use of metrics to guide process optimization and development of greener alternatives.

By systematically addressing these future research directions and challenges, the scientific community can unlock the full potential of this compound as a valuable and sustainable building block for a new generation of molecules and materials.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-(Diethoxymethyl)propane-1,3-diol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of diethoxy and diol moieties. For example, the ethoxy methyl groups (-OCH2_2CH3_3) typically appear as quartets in 1^1H NMR (δ 1.2–1.4 ppm) and triplets for methylene protons (δ 3.4–3.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity. A C18 column and isocratic elution with acetonitrile/water (70:30 v/v) are recommended, similar to methods used for lignin model compounds .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm molecular weight ([M+H]+^+ expected for C8_8H18_{18}O4_4: 190.12 Da).

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation (Category 2 H315/H319 hazards in analogous diol derivatives) .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the diethoxymethyl group.
  • Ventilation : Work in a fume hood to mitigate inhalation risks, as diol derivatives may release volatile organic compounds during reactions .

Advanced Research Topics

Q. How can researchers optimize synthetic routes for this compound to address yield inconsistencies?

  • Methodological Answer :

  • Stepwise Protection/Deprotection : Protect the diol group with tert-butyldimethylsilyl (TBDMS) chloride before introducing the diethoxymethyl moiety. Deprotect with tetrabutylammonium fluoride (TBAF) .
  • Catalyst Screening : Test Lewis acids (e.g., BF3_3-OEt2_2) to enhance etherification efficiency. For example, analogous syntheses of 2-amino propane-1,3-diol derivatives achieved >80% yield using Pd/C hydrogenation .
  • Reaction Monitoring : Use in situ FT-IR to track the disappearance of hydroxyl stretches (3200–3600 cm1^{-1}) and emergence of ether C-O bonds (1100–1250 cm1^{-1}).

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate the energy barrier for SN2 reactions at the diethoxymethyl carbon. Basis sets like B3LYP/6-31G(d) are suitable for modeling transition states.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict regioselectivity. For related polyol systems, MD revealed preferential attack at the less sterically hindered primary hydroxyl group .

Q. How can enzymatic cascades be applied to degrade or modify this compound?

  • Methodological Answer :

  • Enzyme Selection : Test lignin-modifying enzymes (e.g., laccases or peroxidases) for oxidative cleavage of the propane backbone, as demonstrated for β-O-4 lignin models .
  • Reaction Conditions : Optimize pH (8.5–9.5) and temperature (25–37°C) with 0.1 mM substrate and 0.5 mg/mL enzyme. Monitor degradation via HPLC-MS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.